molecular formula C26H23N3O7S B2932029 3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 451467-17-7

3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2932029
CAS No.: 451467-17-7
M. Wt: 521.54
InChI Key: IVVMYRKVSIUWER-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H23N3O7S and its molecular weight is 521.54. The purity is usually 95%.
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Properties

CAS No.

451467-17-7

Molecular Formula

C26H23N3O7S

Molecular Weight

521.54

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C26H23N3O7S/c1-32-21-10-16(11-22(33-2)23(21)34-3)27-24(30)15-5-6-17-18(9-15)28-26(37)29(25(17)31)12-14-4-7-19-20(8-14)36-13-35-19/h4-11H,12-13H2,1-3H3,(H,27,30)(H,28,37)

InChI Key

IVVMYRKVSIUWER-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC5=C(C=C4)OCO5

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a member of the quinazoline family, notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H20N2O3S
  • Molecular Weight : 368.45 g/mol
  • CAS Number : Not explicitly provided in the search results.

The compound features a complex structure characterized by a quinazoline core with various substituents that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the benzo[d][1,3]dioxole moiety. For instance, derivatives containing this structure have exhibited significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
1HepG22.38
2HCT1161.54
3MCF74.52
Doxorubicin (control)HepG27.46
Doxorubicin (control)HCT1168.29

These studies indicate that compounds with similar structures to the target compound can induce apoptosis and inhibit cell proliferation through various mechanisms, including EGFR inhibition and modulation of mitochondrial pathways.

Antibacterial Activity

The compound's derivatives have also been evaluated for antibacterial properties. A study involving thiourea derivatives demonstrated that certain benzo[d][1,3]dioxole-based compounds exhibited high antibacterial activity against both Gram-positive and Gram-negative bacteria:

CompoundBacteria TestedMIC (nM)
4eSarcina80
4eStaphylococcus aureus110
6cSarcina90

These findings suggest that modifications to the benzo[d][1,3]dioxole structure can enhance antibacterial efficacy while maintaining low cytotoxicity towards normal cells .

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Compounds derived from this structure have shown inhibitory activity against various enzymes such as Mur ligases and EGFR tyrosine kinase.
  • Induction of Apoptosis : Studies have indicated that these compounds can activate apoptotic pathways by influencing proteins like Bax and Bcl-2, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : The compounds can induce cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

  • Case Study on Anticancer Activity : A study demonstrated that a derivative with a similar structure significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.
  • Case Study on Antibacterial Activity : Research showed that a related compound exhibited potent antibacterial effects in vivo against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent.

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